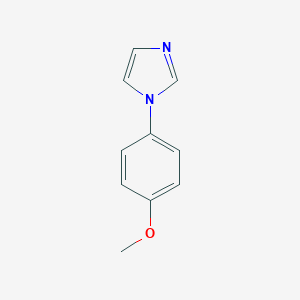

1-(4-Methoxyphenyl)-1H-imidazole

Descripción general

Descripción

1-(4-Methoxyphenyl)-1H-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with a 4-methoxyphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-1H-imidazole typically involves the condensation of 4-methoxybenzaldehyde with glyoxal and ammonium acetate under acidic conditions. This reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the imidazole ring .

Industrial Production Methods: Industrial production methods for this compound often employ similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents may be used to enhance the reaction efficiency and reduce production costs .

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Methoxyphenyl)-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the imidazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.

Major Products Formed:

Oxidation: Imidazole N-oxides.

Reduction: Dihydroimidazole derivatives.

Substitution: Various substituted imidazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

- Anticancer Activity : Research indicates that 1-(4-Methoxyphenyl)-1H-imidazole derivatives exhibit potential anticancer properties. For instance, studies have shown that related compounds can inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation and survival .

- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, making it a candidate for developing treatments for inflammatory diseases. Inhibitory studies on enzymes like ALOX15 suggest that structural modifications can enhance efficacy against inflammation-related pathways .

- Antifungal Applications : this compound is also noted for its antifungal activities, contributing to the development of new antifungal drugs. Its mechanism may involve disrupting fungal cell wall synthesis or inhibiting key metabolic pathways within the fungi .

Enzyme Inhibition Studies

The compound has been studied for its ability to act as an enzyme inhibitor. For example, it has shown promise in inhibiting lipoxygenase enzymes, which play a crucial role in inflammatory responses. Molecular dynamics simulations have been employed to understand its binding interactions at the active sites of these enzymes, revealing insights into structure-activity relationships .

Catalysis

In organic synthesis, this compound serves as a catalyst for various reactions, including epoxidation of olefins. The mild reaction conditions required for these catalytic processes make it an attractive option for green chemistry applications .

Case Studies and Experimental Findings

| Study | Focus | Findings |

|---|---|---|

| Ananthu et al., 2021 | Anticancer Activity | Demonstrated that imidazole derivatives inhibit cancer cell proliferation through enzyme targeting. |

| Shalini et al., 2010 | Anti-inflammatory Properties | Identified significant anti-inflammatory effects linked to enzyme inhibition mechanisms. |

| Emel’yanenko et al., 2017 | Antifungal Activity | Found that related imidazole compounds effectively inhibit fungal growth through metabolic disruption. |

| Schröder et al., 2009 | Catalytic Applications | Showed that this compound catalyzes olefin epoxidation with good yields under mild conditions. |

Mecanismo De Acción

The mechanism of action of 1-(4-Methoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of lipoxygenases by binding to the enzyme’s active site, thereby preventing the formation of pro-inflammatory metabolites . The compound’s effects are mediated through its ability to interact with various receptors and enzymes, modulating their activity and influencing cellular processes .

Comparación Con Compuestos Similares

1-(4-Methoxyphenyl)-1H-indole: Shares a similar structure but with an indole ring instead of an imidazole ring.

4-Methoxyphenylpiperazine: Contains a piperazine ring and exhibits different pharmacological properties.

Uniqueness: 1-(4-Methoxyphenyl)-1H-imidazole is unique due to its specific substitution pattern and the presence of the imidazole ring, which imparts distinct chemical and biological properties. Its ability to inhibit lipoxygenases selectively sets it apart from other similar compounds .

Actividad Biológica

1-(4-Methoxyphenyl)-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, highlighting its potential therapeutic applications.

Chemical Structure and Properties

This compound features a methoxy group attached to the para position of a phenyl ring, which is fused to an imidazole ring. This unique structure imparts distinct chemical reactivity and biological activity. The compound can undergo various chemical transformations, including oxidation and substitution reactions, contributing to its utility in synthetic chemistry and drug development.

Antimicrobial Properties

Research has demonstrated that this compound exhibits promising antifungal and antibacterial activities. A study involving a series of imidazole derivatives found that several compounds, including those structurally related to this compound, displayed strong antifungal activity against various fungal strains. Specifically, compounds were tested for their ability to inhibit the growth of fungi such as Candida albicans and Aspergillus niger, with some achieving IC50 values below 100 µM .

| Compound | Target Organism | IC50 (µM) |

|---|---|---|

| This compound | Candida albicans | <100 |

| Related imidazole derivatives | Aspergillus niger | <150 |

Anti-inflammatory Activity

Preliminary studies suggest that this compound may possess anti-inflammatory properties. The compound appears to modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response, although further research is required to elucidate the exact mechanisms .

Anticancer Potential

The anticancer potential of imidazole derivatives has been widely studied. This compound has shown promise in inhibiting cancer cell proliferation in vitro. Mechanistic studies indicate that it may induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell cycle progression .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, preventing substrate access and subsequent catalysis.

- Receptor Modulation : It can also modulate receptor activity, influencing signaling pathways associated with inflammation and cancer progression.

Study on Antifungal Activity

A comprehensive investigation assessed the antifungal efficacy of 34 imidazole derivatives, including this compound. The study revealed that compounds with similar structural features exhibited varying degrees of antifungal activity. Notably, the presence of electron-donating groups like methoxy significantly enhanced antifungal potency .

Structure-Activity Relationship (SAR) Analysis

SAR studies have identified critical structural features that influence the biological activity of imidazole derivatives. For instance, modifications at the para position of the phenyl ring have been shown to affect both the potency and spectrum of activity against fungal pathogens. This insight aids in designing more effective derivatives with enhanced therapeutic profiles .

Propiedades

IUPAC Name |

1-(4-methoxyphenyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-10-4-2-9(3-5-10)12-7-6-11-8-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNLOIFUGGCCEQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70275788 | |

| Record name | 1-(4-Methoxyphenyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816511 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

10040-95-6 | |

| Record name | 1-(4-Methoxyphenyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10040-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methoxyphenyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Methoxyphenyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the structural characteristics of 1-(4-Methoxyphenyl)-1H-imidazole?

A: this compound is composed of an imidazole ring linked to a methoxyphenyl group. [, ] Crystallographic studies have revealed that the angle between the mean planes of the imidazole and the arene rings can vary depending on the packing motifs within the crystal structure. These packing motifs are often influenced by weak C—H⋯N/O interactions. []

Q2: Has this compound shown any promising biological activities?

A: Research has explored the potential of this compound as a ligand in ruthenium-based organometallic complexes designed for anticancer applications. [] Specifically, a complex incorporating this compound exhibited promising antiproliferative activity against several cancer cell lines, including MDA-MB-231 (breast adenocarcinoma), A2780 (ovarian carcinoma), and HT29 (colorectal adenocarcinoma). []

Q3: What insights do we have into the interaction of these ruthenium complexes with biological systems?

A: Studies have investigated the interaction between a ruthenium complex containing this compound and human serum albumin (HSA). Fluorescence spectroscopy analysis demonstrated that the complex significantly quenches the intrinsic fluorescence of both HSA and fatty-acid-free HSA. [] This suggests a potential interaction mechanism and binding affinity of the complex with HSA, which plays a crucial role in drug distribution and efficacy.

Q4: Are there any studies investigating the corrosion inhibition properties of compounds related to this compound?

A: Research has focused on the corrosion inhibition properties of 4-methyl-1(4-methoxyphenyl) imidazole, a closely related compound. Electrochemical measurements revealed that this compound effectively reduces copper corrosion in acidic and neutral chloride solutions. [] The inhibition mechanism appears to involve the compound acting as a mixed inhibitor, retarding both cathodic and anodic reactions. The study also observed that the pH of the solution increased with increasing inhibitor concentration, suggesting protonation of the inhibitor molecule. []

Q5: What spectroscopic techniques have been employed to characterize this compound?

A: Researchers have employed both experimental and theoretical Fourier transform infrared (FT-IR) and Raman spectroscopy to characterize this compound. [] This combined approach allows for a comprehensive understanding of the vibrational modes and structural features of the molecule.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.